2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol
Description
2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol is a compound that combines the structural features of imidazole and chromanol. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromanol is a structural component of vitamin E. This compound is of interest due to its potential biological activities and applications in various fields.
Properties
CAS No. |
114010-54-7 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.402 |
IUPAC Name |
2-(2-imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C18H24N2O2/c1-12-13(2)17-15(14(3)16(12)21)5-6-18(4,22-17)7-9-20-10-8-19-11-20/h8,10-11,21H,5-7,9H2,1-4H3 |
InChI Key |
YRQDSILNLFORDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2CCC(OC2=C1C)(C)CCN3C=CN=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol typically involves the reaction of 2,5,7,8-tetramethylchroman-6-ol with an imidazole derivative. One common method is the alkylation of 2,5,7,8-tetramethylchroman-6-ol with 2-bromoethylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol can undergo various chemical reactions, including:
Oxidation: The chromanol moiety can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives of the chromanol moiety.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the chromanol moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol involves its interaction with molecular targets and pathways. The chromanol moiety can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imidazole ring can interact with enzymes and receptors, modulating their activity. These combined effects contribute to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride: Contains an imidazole ring but differs in the aliphatic chain and functional groups.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with different substituents.
Uniqueness
2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol is unique due to the presence of both imidazole and chromanol moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a wide range of applications and potential therapeutic benefits.
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